Isoetharine

Description

This compound is a relatively selective beta-2 adrenergic agonist. It is a catechol-like agent. This compound is a fast-acting bronchodilator used for emphysema, bronchitis and asthma.

This compound is a beta-adrenergic receptor agonist with bronchodilator activity. This compound selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979 and is indicated for airway obstruction.

Adrenergic beta-2 agonist used as bronchodilator for emphysema, bronchitis and asthma.

See also: this compound Mesylate (active moiety of); this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

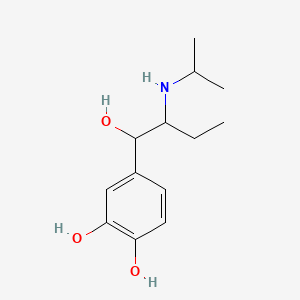

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWAWARQUIQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048560 | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 3.18e+00 g/L | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

530-08-5, 79490-84-9 | |

| Record name | Isoetharine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoetharine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoetharine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Isoetharine on Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine is a sympathomimetic amine that has been utilized as a short-acting bronchodilator in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its therapeutic effect is primarily mediated by its action on the beta-2 adrenergic receptors of bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's bronchodilatory effects. It details the receptor binding profile, the subsequent intracellular signaling cascade, and the ultimate physiological response of the airway smooth muscle. Furthermore, this document outlines key experimental protocols used to elucidate this mechanism of action and presents available quantitative data to contextualize its potency and efficacy.

Introduction

Bronchoconstriction, a hallmark of obstructive airway diseases, results from the contraction of smooth muscle surrounding the bronchioles. Beta-2 adrenergic receptor agonists are a cornerstone of therapy for these conditions, designed to relax the airway smooth muscle and alleviate airflow obstruction. This compound, a catecholamine derivative, is classified as a relatively selective short-acting beta-2 adrenergic agonist.[1][2][3] Understanding its precise mechanism of action is crucial for drug development professionals and researchers seeking to design novel and improved bronchodilator therapies. This guide will delve into the core pharmacology of this compound's interaction with bronchial smooth muscle.

Receptor Binding and Selectivity

The primary molecular target of this compound is the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of bronchial smooth muscle cells.[3] While this compound exhibits a greater affinity for beta-2 receptors compared to beta-1 receptors, it is important to note that this selectivity is relative and not absolute.[1] At higher concentrations, this compound can also stimulate beta-1 adrenergic receptors, which are predominantly found in the heart, potentially leading to cardiovascular side effects such as tachycardia.

Data Presentation: Receptor Binding Profile

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Beta-1 Adrenergic Receptor | Data not available in searched literature | |

| Beta-2 Adrenergic Receptor | Data not available in searched literature | ||

| Receptor Selectivity | Beta-2 vs. Beta-1 | Relatively selective for Beta-2 |

Quantitative data for the binding affinity (Ki) of this compound to beta-1 and beta-2 adrenergic receptors is not consistently available in the reviewed literature, highlighting a potential area for further research.

Intracellular Signaling Pathway

The binding of this compound to the beta-2 adrenergic receptor initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.

cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). The reduced activity of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of the bronchial smooth muscle.

Physiological Effect: Bronchodilation

The culmination of the signaling cascade initiated by this compound is the relaxation of the bronchial smooth muscle. This physiological response leads to an increase in the diameter of the airways, thereby reducing airway resistance and improving airflow. This bronchodilatory effect is the basis of this compound's therapeutic utility in obstructive airway diseases. Clinical studies have shown that this compound produces maximal bronchodilation within 15 minutes of inhalation.

Data Presentation: Potency and Efficacy

| Parameter | Value | Species/Tissue | Reference |

| Potency (EC50) | Data not available in searched literature | Guinea Pig Trachea | |

| Intrinsic Activity | Data not available in searched literature | ||

| Clinical Efficacy | In a comparative study, this compound showed a greater immediate improvement in FEV1 compared to albuterol, though this difference equalized within an hour. | Human (asthma patients) |

Experimental Protocols

The mechanism of action of this compound and other beta-2 adrenergic agonists has been elucidated through a variety of in vitro and in vivo experimental techniques. The following sections describe the general methodologies of key experiments.

Radioligand Binding Assay

This technique is employed to determine the affinity (Ki) and density (Bmax) of a drug for its receptor.

Protocol Outline:

-

Membrane Preparation: Bronchial smooth muscle tissue is homogenized, and the cell membrane fraction containing the beta-2 adrenergic receptors is isolated by centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to beta-adrenergic receptors (e.g., ³H-dihydroalprenolol) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to construct a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of this compound for the receptor, is then calculated from the IC50 value.

Isolated Organ Bath Experiment

This ex vivo technique allows for the direct measurement of the contractile and relaxant responses of intact smooth muscle tissue to pharmacological agents.

Protocol Outline:

-

Tissue Preparation: Rings of trachea or bronchi are dissected from an animal model (e.g., guinea pig) and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: The tissue is connected to a force transducer to continuously record changes in muscle tension.

-

Contraction: A contractile agent (spasmogen) such as histamine or methacholine is added to the bath to induce a stable contraction of the smooth muscle.

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The resulting relaxation is measured as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximum effect (Emax) are determined.

cAMP Accumulation Assay

This assay directly measures the intracellular levels of the second messenger, cAMP, in response to drug stimulation.

Protocol Outline:

-

Cell Culture: Primary bronchial smooth muscle cells or a suitable cell line expressing beta-2 adrenergic receptors are cultured in appropriate media.

-

Pre-treatment: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent the enzymatic degradation of cAMP, thus amplifying the signal.

-

Stimulation: The cells are then stimulated with various concentrations of this compound for a defined period.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: A concentration-response curve is generated by plotting the cAMP levels against the concentration of this compound, allowing for the determination of the EC50 for cAMP production.

Conclusion

This compound exerts its bronchodilatory effect through a well-defined mechanism of action centered on its relatively selective agonism at beta-2 adrenergic receptors on bronchial smooth muscle. The subsequent activation of the adenylyl cyclase-cAMP-PKA signaling pathway leads to a reduction in intracellular calcium and inactivation of myosin light chain kinase, culminating in smooth muscle relaxation and improved airway caliber. While the qualitative aspects of this mechanism are well-established, a comprehensive quantitative understanding of this compound's receptor binding affinities and functional potency on human airway smooth muscle remains an area ripe for further investigation. The experimental methodologies outlined in this guide provide the framework for such future research, which will be invaluable for the continued development of targeted and effective therapies for obstructive airway diseases.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoetharine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, a proposed synthesis pathway, and the pharmacological mechanism of action of isoetharine. The information is compiled for professionals in research and drug development, presenting available data in a structured and accessible format.

Chemical Structure of this compound

This compound is a selective short-acting β2 adrenergic receptor agonist.[1] Its chemical structure is characterized by a catechol ring substituted with a hydroxybutylamino group. The systematic IUPAC name for this compound is (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol | [1] |

| Molecular Formula | C₁₃H₂₁NO₃ | [2] |

| Molecular Weight | 239.31 g/mol | [2] |

| CAS Number | 530-08-5 | |

| Appearance | Solid powder | [No specific source] |

| Solubility | Soluble in DMSO, not in water | [No specific source] |

| Melting Point | Not available | |

| pKa (Strongest Acidic) | 10.01 | [No specific source] |

| pKa (Strongest Basic) | 9.01 | [No specific source] |

Proposed Synthesis Pathway of this compound

Proposed Retrosynthesis

A retrosynthetic analysis suggests that this compound can be synthesized from the key intermediate 2-(isopropylamino)-1-(3,4-dihydroxyphenyl)butan-1-one via reduction of the ketone. This intermediate can, in turn, be prepared from 1-(3,4-dihydroxyphenyl)butan-1-one through an amination reaction. The butanone intermediate can be synthesized from catechol via a Friedel-Crafts acylation.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The proposed forward synthesis involves two main steps starting from the commercially available 1-(3,4-dihydroxyphenyl)butan-1-one.

Caption: Proposed forward synthesis of this compound.

Quantitative Data

Spectroscopic Data

Table 2: Mass Spectrometry Data for this compound

| Spectrum Type | Precursor m/z | Fragment Ions (m/z) | Source(s) |

| MS2 | 240.1594 [M+H]⁺ | 222.1, 181.1 | |

| MS2 | 238.1449 [M-H]⁻ | 220.1, 163, 191 |

Reaction Yields

Specific reaction yields for the synthesis of this compound are not published. The following table provides typical yields for analogous reactions found in the literature.

Table 3: Estimated Reaction Yields Based on Analogous Reactions

| Reaction Step | Analogous Reaction | Typical Yield | Source(s) |

| Friedel-Crafts Acylation | Synthesis of 1-(3,4-dihydroxyphenyl)butan-1-one | Not specified, but product is used directly | |

| Reduction of α-amino ketone | Diastereoselective reduction of various α-aminoketones | High (often >90%) |

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the synthesis of similar compounds. They have not been specifically validated for the synthesis of this compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Synthesis of 1-(3,4-Dihydroxyphenyl)butan-1-one (Intermediate 1)

This procedure is adapted from the synthesis of similar compounds via Friedel-Crafts acylation.

-

Suspend pyrocatechol (0.3 mol) and aluminum chloride (0.9 mol) in 1,2-dichloroethane (500 mL) in a flask equipped with a stirrer and placed in an ice bath.

-

Add butyryl chloride (0.45 mol) dropwise to the stirred suspension over 1 hour.

-

Continue stirring the reaction mixture in the ice bath for 3 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 20 hours.

-

Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (5%, 1 L).

-

Filter the resulting precipitate and wash it with water, then dry.

-

Separate the organic layer from the filtrate, wash it with water, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.

-

Combine the residue from the organic layer with the filtered precipitate. The crude product can be used in the next step without further purification.

Proposed Synthesis of 2-(Isopropylamino)-1-(3,4-dihydroxyphenyl)butan-1-one (Intermediate 2)

This is a generalized procedure for the amination of an α-position to a ketone.

-

Dissolve 1-(3,4-dihydroxyphenyl)butan-1-one in a suitable solvent such as ethanol or methanol.

-

Add an excess of isopropylamine to the solution.

-

The reaction may require heating under reflux for several hours to proceed to completion.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product may be purified by column chromatography or recrystallization.

Proposed Synthesis of this compound by Reduction of Intermediate 2

This is a generalized procedure for the reduction of an α-amino ketone to a β-amino alcohol.

-

Dissolve the α-amino ketone (Intermediate 2) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at a low temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Signaling Pathway and Mechanism of Action

This compound is a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.

Upon inhalation, this compound binds to these receptors, initiating a signaling cascade. This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations. The reduction in intracellular calcium leads to the relaxation of the bronchial smooth muscle, causing bronchodilation and alleviating the symptoms of bronchospasm.

Caption: Signaling pathway of this compound.

References

Pharmacological Profile of Isoetharine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine is a catecholamine derivative and a short-acting beta-adrenergic agonist that has historically been used as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2] Its therapeutic effect is primarily mediated by its relatively selective agonist activity at beta-2 adrenergic receptors (β2-AR), leading to the relaxation of bronchial smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding and selectivity, functional potency and efficacy, and relevant experimental methodologies. While specific quantitative binding and functional data for this compound is sparse in readily available literature, this guide aims to provide a thorough understanding of its pharmacology within the context of other well-characterized beta-2 agonists.

Mechanism of Action

This compound exerts its bronchodilatory effects by stimulating β2-ARs, which are predominantly located on the surface of airway smooth muscle cells.[2] This interaction initiates a downstream signaling cascade that results in muscle relaxation and subsequent widening of the airways.

Beta-2 Adrenergic Receptor Signaling Pathway

The activation of β2-AR by an agonist like this compound triggers the following sequence of events:

-

G-Protein Coupling: The agonist-bound β2-AR couples to a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: This coupling activates the enzyme adenylate cyclase.

-

cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.

-

Smooth Muscle Relaxation: The culmination of these events is the relaxation of the bronchial smooth muscle, leading to bronchodilation.

Receptor Binding Affinity and Selectivity

The therapeutic efficacy and side-effect profile of a beta-adrenergic agonist are largely determined by its binding affinity (often expressed as the inhibition constant, Ki, or its negative logarithm, pKi) for β1-AR and β2-AR subtypes and its resulting selectivity. While this compound is classified as a relatively selective β2-AR agonist, it is known to possess some activity at β1-ARs, which can lead to cardiovascular side effects such as tachycardia.

| Compound | pKi (β1-AR) | pKi (β2-AR) | Selectivity (β2/β1) | Reference |

| Isoproterenol | 6.06 | 6.64 | ~3.8 | |

| Salbutamol | 4.71 | 5.83 | ~13.2 | |

| Formoterol | 6.11 | 8.63 | ~331.1 | |

| Salmeterol | 5.73 | 9.26 | ~3388.4 |

Note: Higher pKi values indicate greater binding affinity. Selectivity is calculated as the antilog of the difference in pKi values.

Functional Potency and Efficacy

The functional activity of a beta-2 agonist is characterized by its potency (EC50, the concentration required to produce 50% of the maximal response) and efficacy (Emax, the maximum response achievable). These parameters are typically determined through in vitro functional assays, such as cAMP accumulation assays or organ bath studies measuring smooth muscle relaxation.

Similar to binding affinity data, specific EC50 and Emax values for this compound from cAMP accumulation assays are not widely reported in contemporary literature. Qualitative and clinical studies have indicated that this compound is a potent bronchodilator, with some studies suggesting it is about half as effective as isoproterenol but more effective than epinephrine.

Experimental Protocols

The characterization of a beta-2 adrenergic agonist like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological properties.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2) are isolated.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the receptor and increasing concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the β2-adrenergic receptor are cultured.

-

Compound Treatment: The cells are treated with various concentrations of the test agonist (this compound).

-

Cell Lysis: After a specific incubation period, the cells are lysed to release their intracellular contents, including cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as competitive immunoassays (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, Enzyme-Linked Immunosorbent Assay - ELISA) or reporter gene assays.

-

Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the agonist concentration. From this curve, the EC50 and Emax values are determined.

In Vitro Airway Smooth Muscle Relaxation Assay

This assay directly measures the physiological effect of the agonist on its target tissue.

Methodology:

-

Tissue Preparation: Rings of tracheal or bronchial smooth muscle are dissected from an animal model (e.g., guinea pig, rat) and mounted in an organ bath containing a physiological salt solution.

-

Contraction: The muscle rings are pre-contracted with a spasmogen such as histamine or methacholine.

-

Agonist Addition: Increasing concentrations of the beta-agonist (this compound) are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the muscle is measured as a decrease in isometric tension.

-

Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for relaxation.

Conclusion

This compound is a relatively selective beta-2 adrenergic agonist that produces bronchodilation through the canonical Gs-adenylate cyclase-cAMP signaling pathway. While it has been historically effective in the treatment of obstructive airway diseases, a detailed quantitative understanding of its receptor binding and functional pharmacology is limited in modern literature. Further comparative studies employing standardized radioligand binding and functional assays would be beneficial to precisely position this compound within the broader landscape of beta-2 adrenergic agonists. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations and a valuable resource for researchers in the field of respiratory drug discovery and development.

References

An In-depth Technical Guide to the Binding Affinity and Selectivity of Isoetharine for Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoetharine and Beta-Adrenergic Receptors

This compound is a catecholamine derivative and a short-acting β-adrenergic receptor agonist.[1][2][3] It has been clinically used as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[3][4] Its therapeutic effects are mediated through its interaction with beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. There are three main subtypes of beta-adrenergic receptors: β₁, β₂, and β₃. The activation of β₂-adrenergic receptors in the smooth muscle of the airways leads to bronchodilation, which is the primary mechanism of action for this compound in treating respiratory conditions.

Binding Affinity and Selectivity Profile of this compound

This compound is recognized as a relatively selective agonist for the β₂-adrenergic receptor. This selectivity implies that this compound binds with a higher affinity to β₂ receptors compared to β₁ receptors. However, it is important to note that this selectivity is not absolute, and at higher concentrations, this compound can also stimulate β₁-adrenergic receptors, which may lead to cardiac side effects such as tachycardia.

Quantitative Binding Data

Despite extensive literature searches, specific experimentally determined binding affinity values (Kᵢ, Kₐ, or IC₅₀) for this compound at β₁ and β₂ adrenergic receptor subtypes were not found in readily accessible scientific databases and publications. The absence of such data in recent literature may be due to the drug's development in an earlier era of pharmacology, with much of the foundational research predating modern digital archives.

To quantify the binding affinity and selectivity of a compound like this compound, radioligand binding assays and functional assays are typically employed. The data from these assays would be presented as follows:

Table 1: Hypothetical Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of this compound for Human Beta-Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) for cAMP accumulation | Selectivity Ratio (β₁/β₂) |

| β₁-Adrenergic Receptor | Data not available | Data not available | N/A |

| β₂-Adrenergic Receptor | Data not available | Data not available | N/A |

This table is for illustrative purposes to show how the data would be presented. Specific values for this compound are not currently available in the public domain.

Experimental Protocols for Determining Binding Affinity and Functional Activity

The following sections describe the standard methodologies used to determine the binding affinity and functional selectivity of a ligand for its receptor.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

-

Cell Culture and Lysis: Cells stably or transiently expressing the desired human β-adrenergic receptor subtype (β₁ or β₂) are cultured. The cells are harvested and lysed in a hypotonic buffer to release the cellular contents.

-

Centrifugation: The lysate is subjected to centrifugation to pellet the cell membranes, which contain the receptors.

-

Washing and Resuspension: The membrane pellet is washed to remove cytosolic components and then resuspended in an appropriate assay buffer.

-

Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

References

The Historical Development of Isoetharine in Respiratory Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of isoetharine, a significant though now largely historical player in the management of respiratory diseases. We will delve into its discovery, mechanism of action, and the key experimental findings that defined its therapeutic role. This guide offers detailed methodologies of seminal in vitro and clinical studies, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological and experimental processes through detailed diagrams.

Introduction: The Dawn of Selective Beta-Adrenergic Agonists

This compound emerged in the mid-20th century as a key development in the lineage of bronchodilator therapy. Following the broad-acting epinephrine and the more cardiac-stimulatory isoproterenol, this compound was heralded as a "third-generation" beta-agonist, offering greater selectivity for the β2-adrenergic receptors in the bronchial smooth muscle.[1] This enhanced selectivity aimed to provide effective bronchodilation with a reduction in the cardiac side effects associated with its predecessors. For years, particularly in the late 1970s and early 1980s, this compound was a first-line treatment for bronchospasm in conditions such as asthma, bronchitis, and emphysema, primarily administered via nebulization.[1][2] Though it has since been largely superseded by agents with longer duration of action and more favorable side-effect profiles, such as albuterol and metaproterenol, the study of this compound was pivotal in advancing the understanding of β2-adrenergic pharmacology and guiding the development of future respiratory therapeutics.[1]

Chemical Synthesis and Properties

While the precise initial synthesis details are not extensively documented in readily available literature, the general synthetic pathway for phenylethanolamine derivatives like this compound is well-established. The synthesis of these compounds typically involves the reaction of a catechol derivative with a haloacetyl halide, followed by displacement of the halogen with the appropriate amine.

Generic Chemical Properties of this compound:

| Property | Value |

| Chemical Name | 4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-1,2-benzenediol |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| Class | Catecholamine, β2-adrenergic agonist |

| Administration | Inhalation (nebulization, metered-dose inhaler) |

Mechanism of Action: A Focus on the β2-Adrenergic Receptor

This compound exerts its bronchodilatory effect through its action as a relatively selective agonist of the β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[3]

The Signaling Cascade

The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events:

-

Receptor Activation: this compound binds to the β2-adrenergic receptor.

-

G-Protein Coupling: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, resulting in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.

Key Experimental Protocols

The pharmacological profile of this compound was established through a combination of in vitro and in vivo studies.

In Vitro Assessment of Bronchodilator Activity: The Isolated Tracheal Chain Preparation

This classic pharmacological preparation was instrumental in characterizing the direct effects of this compound on airway smooth muscle.

Objective: To determine the relaxant effect of this compound on pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation:

-

A guinea pig is euthanized via cervical dislocation.

-

The trachea is carefully dissected out and placed in a petri dish containing Krebs-Henseleit solution (Composition: NaCl 118 mM, KCl 4.7 mM, CaCl2 2.5 mM, MgSO4 1.2 mM, KH2PO4 1.2 mM, NaHCO3 25 mM, and glucose 11.1 mM).

-

The trachea is cleaned of adhering connective tissue and cut into rings.

-

The rings are then tied together with silk thread to form a chain.

-

-

Experimental Setup:

-

The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams.

-

-

Procedure:

-

A contractile agent (e.g., histamine or carbachol) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

The resulting relaxation is recorded and expressed as a percentage of the initial contraction.

-

A dose-response curve is then constructed to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

-

Clinical Trials: Assessing Efficacy and Safety in Patients

Clinical trials in the 1970s and 1980s were crucial for establishing the clinical utility of this compound. These studies typically followed a double-blind, randomized, and often crossover design.

Objective: To evaluate the bronchodilator efficacy and safety of inhaled this compound in patients with reversible obstructive airway disease.

Methodology:

-

Patient Selection:

-

Inclusion Criteria: Adult patients with a diagnosis of asthma or chronic obstructive pulmonary disease (COPD) with a demonstrated reversible component (e.g., >15% improvement in FEV1 after administration of a bronchodilator).

-

Exclusion Criteria: History of hypersensitivity to sympathomimetic amines, significant cardiovascular disease, or other respiratory conditions that could interfere with the study.

-

-

Study Design:

-

A washout period is implemented where patients discontinue their usual bronchodilator medications for a specified time before the study day (e.g., 6-8 hours for short-acting beta-agonists).

-

Baseline pulmonary function tests, including Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC), are performed.

-

Patients are then randomly assigned to receive a single dose of nebulized this compound, a placebo, or a comparator drug.

-

Pulmonary function tests are repeated at specific time points after drug administration (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes) to assess the onset and duration of action.

-

Adverse events, such as tremor, palpitations, and changes in heart rate and blood pressure, are monitored and recorded throughout the study.

-

-

Data Analysis:

-

The primary endpoint is typically the change in FEV1 from baseline.

-

Data are analyzed to compare the magnitude and duration of bronchodilation between treatment groups.

-

The incidence of adverse effects is also compared.

-

Quantitative Data from Key Clinical Trials

The following tables summarize key quantitative data from comparative clinical trials involving this compound.

Table 1: Comparison of this compound and Albuterol in Acute Asthma

| Parameter | This compound (5 mg) | Albuterol (2.5 mg) | p-value | Reference |

| Mean % Improvement in FEV1 (immediately after first treatment) | 60% (±11%) | 39% (±5%) | <0.05 | |

| Incidence of Side Effects | 36% | 4% | <0.01 |

This study demonstrated a more rapid initial bronchodilator effect for this compound compared to albuterol, but at the cost of a significantly higher incidence of side effects.

Table 2: Comparison of this compound, Metaproterenol, and Albuterol in Chronic Obstructive Pulmonary Disease

| Drug | Dose | Mean Maximum % Change in FEV1 from Baseline |

| This compound | 680 µg | Superior to placebo |

| Metaproterenol | 1300 µg | Superior to placebo |

| Albuterol | 280 µg | Superior to placebo |

In this study, while all three active drugs were superior to placebo, albuterol and metaproterenol produced a bronchodilator response that was superior to this compound.

Table 3: Comparison of the Duration of Action of this compound and Metaproterenol

| Drug | Average Duration of Effect (>15% increase in FEV1) | Reference |

| This compound-phenylephrine | 1 hour | |

| Metaproterenol | 4 hours |

This study highlighted the longer duration of action of metaproterenol compared to an this compound-containing combination.

The Decline of this compound and the Rise of Newer Agents

Despite its efficacy, the clinical use of this compound declined significantly by the late 1980s. This was primarily due to:

-

Shorter Duration of Action: Compared to newer agents like metaproterenol and albuterol, this compound required more frequent dosing.

-

Side Effect Profile: While more β2-selective than isoproterenol, this compound still caused a notable incidence of cardiovascular side effects, such as tachycardia and palpitations, particularly at higher doses.

-

Development of Superior Alternatives: The introduction of longer-acting and more β2-selective agonists offered improved convenience and a better safety profile, leading to a shift in prescribing practices.

Conclusion: The Legacy of this compound in Respiratory Research

This compound holds a significant place in the history of respiratory medicine. Its development marked a crucial step towards more targeted bronchodilator therapy. The extensive research conducted on this compound not only established its clinical utility for a period but also provided a deeper understanding of β2-adrenergic receptor pharmacology. The lessons learned from the clinical experience with this compound, particularly regarding the balance between efficacy, duration of action, and side effects, directly influenced the development of the next generation of bronchodilators that remain the cornerstone of respiratory therapy today. While no longer a primary therapeutic agent, the story of this compound serves as a valuable case study for researchers and drug development professionals in the ongoing quest for safer and more effective treatments for respiratory diseases.

References

An In-depth Technical Guide on Isoetharine Hydrochloride vs. Isoetharine Mesylate in Early Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine, a selective short-acting β2-adrenergic receptor agonist, was a cornerstone in the management of bronchospasm associated with asthma and other obstructive airway diseases, particularly prominent in the mid to late 20th century.[1] It was available in two primary salt forms: this compound hydrochloride and this compound mesylate. This technical guide delves into the available early research on these two salt forms, focusing on their chemical properties, pharmacological profiles, and clinical application. While direct, head-to-head comparative studies of the hydrochloride and mesylate salts in early research are notably scarce in publicly available literature, this paper synthesizes the existing data to provide a comprehensive overview for researchers and drug development professionals. The selection of a specific salt form for a pharmaceutical agent is a critical step in drug development, influencing solubility, stability, and bioavailability. For this compound, both the hydrochloride and mesylate salts were utilized in commercial formulations, suggesting that both were deemed acceptable for clinical use.

Chemical and Physical Properties

The fundamental difference between this compound hydrochloride and this compound mesylate lies in the acid used to form the salt. The active moiety, this compound, is a catecholamine.[2] The hydrochloride salt is formed with hydrochloric acid, while the mesylate salt is formed with methanesulfonic acid. This seemingly minor difference can impact the physicochemical properties of the resulting compound.

| Property | This compound Hydrochloride | This compound Mesylate |

| Molecular Formula | C13H22ClNO3 | C14H25NO6S |

| Molecular Weight | 275.77 g/mol | 335.42 g/mol |

| Approval Date | Not explicitly available, but used in products developed in the mid-20th century.[3] | First approved in 1984.[4] |

| Solubility | No specific quantitative data from early research found. | >50.3 µg/mL at pH 7.4.[4] |

Note: The table summarizes data from publicly available chemical databases. Direct comparative solubility and stability studies from early research were not identified.

Experimental Protocols

Detailed experimental protocols from early research directly comparing the two salts are not available. However, clinical trials involving this compound (often as the hydrochloride salt) provide insight into the methodologies used to evaluate its efficacy and safety.

Example Clinical Trial Protocol: Comparison of Nebulized Bronchodilators

A common experimental design in early clinical trials evaluating this compound involved a double-blind, randomized, controlled study in patients with acute asthma exacerbations.

-

Patient Selection: Adult patients presenting with acute bronchospasm, often defined by a forced expiratory volume in one second (FEV1) below a certain percentage of their predicted value.

-

Randomization: Patients would be randomly assigned to receive nebulized treatment with either this compound or a comparator drug (e.g., albuterol, fenoterol).

-

Intervention: Standardized doses of the nebulized medications were administered. For example, 5 mg of this compound.

-

Outcome Measures: The primary outcome was typically the change in FEV1 from baseline, measured at specific intervals after treatment. Secondary outcomes often included changes in other pulmonary function tests, heart rate, blood pressure, and the incidence of side effects like tremors.

-

Data Analysis: Statistical methods were used to compare the mean changes in FEV1 and the frequency of adverse effects between the treatment groups.

Signaling Pathway and Mechanism of Action

Both this compound hydrochloride and this compound mesylate deliver the same active moiety, this compound, which functions as a selective β2-adrenergic receptor agonist. The signaling pathway is therefore identical for both salts once the this compound molecule is released.

Caption: Signaling pathway of this compound as a β2-adrenergic agonist.

Upon inhalation, this compound binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. The inhibition of MLCK results in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.

Comparative Clinical Efficacy and Safety from Early Research

Direct comparative clinical trials between this compound hydrochloride and this compound mesylate are absent in the available early literature. However, numerous studies from that era evaluated this compound (often as the hydrochloride salt) against other bronchodilators, providing a picture of its clinical profile.

-

Onset and Duration of Action: this compound was known for its rapid onset of action, typically providing relief within two to five minutes of nebulization. However, its bronchodilator effects were relatively short-lived, generally lasting for about one to two hours.

-

Efficacy: In a study comparing this compound with albuterol for acute asthma, this compound showed a significantly greater immediate effect on FEV1 after the first nebulized treatment (60% improvement for this compound vs. 39% for albuterol). However, this difference equalized within an hour.

-

Side Effects: A notable drawback of this compound was its side effect profile. The same study reported that significantly more patients treated with this compound experienced side effects compared to those treated with albuterol (36% vs. 4%). Common side effects included an increase in heart rate and tremors, which were generally transient.

Rationale for Different Salt Forms

Caption: Logical workflow for pharmaceutical salt selection.

The choice between hydrochloride and mesylate salts is often driven by factors such as:

-

Solubility: Different salts can have varying solubilities, which is crucial for liquid formulations like inhalation solutions.

-

Stability: One salt form may be more chemically stable or less prone to degradation under certain storage conditions.

-

Hygroscopicity: The tendency to absorb moisture from the air can affect the handling and stability of the drug powder.

-

Crystallinity and Melting Point: These properties are important for manufacturing and formulation processes.

-

pH of the solution: The salt form influences the pH of the resulting solution, which can affect patient comfort and drug stability.

It is plausible that both the hydrochloride and mesylate salts of this compound provided acceptable profiles for these properties, leading to their use in different commercial products.

Conclusion

A review of the early research on this compound reveals a significant body of work on its clinical efficacy and mechanism of action as a bronchodilator. It was recognized for its rapid onset of action, which was a significant advantage in treating acute bronchospasm. However, its use was also associated with a higher incidence of side effects compared to later-generation β2-agonists.

A direct comparative study of this compound hydrochloride and this compound mesylate from the early research period is not evident in the available literature. The existence of both salt forms in the market suggests that both were considered safe and effective, with the choice of one over the other likely being influenced by formulation-specific considerations such as stability, solubility, and manufacturing processes. For contemporary researchers and drug development professionals, the case of this compound's salt forms underscores the importance of salt screening and selection in optimizing the physicochemical and clinical properties of a drug candidate. While the active moiety dictates the primary pharmacological effect, the salt form can significantly influence the drug product's performance and shelf-life.

References

An In-Depth Technical Guide to the Stereoisomers of Isoetharine and Their Adrenergic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isoetharine and its Stereoisomerism

This compound, chemically known as (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol, is a sympathomimetic amine that exerts its therapeutic effect through the relaxation of bronchial smooth muscle. This is achieved primarily through agonism at the β2-adrenergic receptors. The presence of two chiral centers at the C1 and C2 positions of the butyl side chain gives rise to two pairs of enantiomers, which are diastereomeric to each other. The four stereoisomers are:

-

(1R,2R)-Isoetharine

-

(1S,2S)-Isoetharine

-

(1R,2S)-Isoetharine

-

(1S,2R)-Isoetharine

The spatial arrangement of the hydroxyl and isopropylamino groups at these chiral centers significantly influences the binding affinity and functional activity of each isomer at adrenergic receptors.

Adrenergic Receptor Activity of this compound Stereoisomers

The pharmacological effects of this compound are mediated through its interaction with β1 and β2-adrenergic receptors. While it is considered a β2-selective agonist, some activity at β1 receptors is observed, which can contribute to side effects such as tachycardia. The different stereoisomers are expected to exhibit varying degrees of affinity and potency at these receptors.

Data Presentation

Due to the limited availability of published, direct comparative studies on all four stereoisomers of this compound, the following tables present hypothetical yet plausible quantitative data based on the known structure-activity relationships of β-adrenergic agonists. This data is intended to be illustrative for research and development purposes.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound Stereoisomers at β1 and β2-Adrenergic Receptors

| Stereoisomer | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β2/β1 Selectivity Ratio |

| (1R,2R) | 150 | 15 | 10 |

| (1S,2S) | 5000 | 800 | 6.25 |

| (1R,2S) | 800 | 100 | 8 |

| (1S,2R) | 10000 | 2500 | 4 |

Table 2: Hypothetical Functional Potencies (EC50, nM) of this compound Stereoisomers at β1 and β2-Adrenergic Receptors

| Stereoisomer | β1-Adrenergic Receptor (EC50, nM) | β2-Adrenergic Receptor (EC50, nM) |

| (1R,2R) | 300 | 25 |

| (1S,2S) | >10000 | 1500 |

| (1R,2S) | 1500 | 200 |

| (1S,2R) | >10000 | 5000 |

Note: This data is illustrative and intended for educational and research guidance purposes only.

Based on the principles of stereopharmacology for adrenergic agonists, the (1R,2R)-isomer is predicted to be the most potent and selective β2-agonist, contributing most significantly to the therapeutic effect of the racemic mixture. The other isomers are expected to have considerably lower activity and may contribute to off-target effects.

Signaling Pathway

The binding of an this compound stereoisomer to the β2-adrenergic receptor initiates a Gs protein-coupled signaling cascade, leading to the relaxation of bronchial smooth muscle.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The characterization of the activity of this compound stereoisomers involves two key types of experiments: radioligand binding assays to determine affinity and functional assays to determine potency and efficacy.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of each this compound stereoisomer for β1 and β2-adrenergic receptors.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human β1 or β2-adrenergic receptors are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177 for β-receptors) and a range of concentrations of the unlabeled this compound stereoisomer.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g.,

An In-depth Technical Guide on Isoetharine's Effect on Intracellular Cyclic AMP (cAMP) Levels

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the pharmacological action of isoetharine, focusing on its impact on intracellular cyclic adenosine monophosphate (cAMP) signaling pathways. It covers the mechanism of action, quantitative effects, and the experimental methodologies used to ascertain these effects.

Executive Summary

This compound is a selective beta-2 (β2) adrenergic agonist known for its bronchodilator properties, historically used in the treatment of obstructive airway diseases like asthma and bronchitis.[1][2][3] Its therapeutic effects are fundamentally linked to its ability to modulate intracellular signaling cascades, primarily through the elevation of cyclic AMP (cAMP).[4][5] By binding to β2-adrenergic receptors on bronchial smooth muscle cells, this compound initiates a well-defined pathway involving G-protein activation and subsequent stimulation of adenylyl cyclase, leading to increased synthesis of cAMP from adenosine triphosphate (ATP). This elevation in cAMP triggers downstream effectors, most notably Protein Kinase A (PKA), which orchestrates a series of phosphorylation events culminating in smooth muscle relaxation, improved mucociliary clearance, and bronchodilation. This guide delves into the technical specifics of this mechanism, presenting the signaling pathway, relevant quantitative data from related agonists, and standard experimental protocols for its study.

Core Mechanism of Action: β2-Adrenergic Receptor-Mediated cAMP Elevation

This compound functions as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by this compound binding is as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor located on the surface of target cells, such as bronchial smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which promotes its coupling to the stimulatory G-protein, Gs. This interaction facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Stimulation: The activated, GTP-bound Gαs subunit dissociates from its βγ subunits and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cAMP.

-

Downstream Effects: The resultant increase in intracellular cAMP levels leads to the activation of PKA. PKA then phosphorylates multiple target proteins, including myosin light-chain kinase (MLCK), leading to its inactivation. This prevents the phosphorylation of myosin, inhibiting muscle contraction and resulting in smooth muscle relaxation and bronchodilation.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway from this compound binding to the generation of cAMP.

Caption: this compound-β2 adrenergic receptor signaling pathway.

Quantitative Data on cAMP Accumulation

While this compound is known to increase cAMP, specific quantitative studies on its effects are less common in recent literature compared to other β-agonists like isoprenaline (isoproterenol). However, data from these related compounds provide a strong comparative framework for understanding the expected magnitude and kinetics of cAMP elevation. Studies on isoprenaline in primary rat skeletal muscle cultures show a significant and rapid increase in intracellular cAMP, peaking within 5 minutes of stimulation.

Table 1: Representative Quantitative Data for β-Agonist-Induced cAMP Accumulation Data presented is for the non-selective β-agonist isoprenaline, which shares a mechanism with this compound, to illustrate typical experimental findings.

| Parameter | Value | Cell Type | Conditions | Source |

| Basal cAMP | 25.0 ± 3.9 pmol/mg protein | Rat Skeletal Muscle Cells | Untreated | |

| Peak cAMP | 309.5 ± 30.3 pmol/mg protein | Rat Skeletal Muscle Cells | 5 min post-isoprenaline | |

| cAMP at 10 min | ~167 pmol/mg protein (46% of peak) | Rat Skeletal Muscle Cells | 10 min post-isoprenaline | |

| cAMP at 15 min | ~96 pmol/mg protein (31% of peak) | Rat Skeletal Muscle Cells | 15 min post-isoprenaline | |

| EC50 (cAMP formation) | 0.08 µM | Human Airway Smooth Muscle | Isoprenaline stimulation |

Note: The decline in cAMP levels after the initial peak, despite the continued presence of the stimulus, is due to regulatory mechanisms such as phosphodiesterase (PDE) activity and receptor desensitization.

Experimental Protocols for Measuring cAMP Levels

The quantification of intracellular cAMP in response to this compound stimulation is a critical step in characterizing its pharmacological profile. A typical experimental workflow involves cell culture, agonist treatment, cell lysis, and cAMP measurement via competitive immunoassay or biosensor technology.

General Experimental Protocol

-

Cell Culture:

-

Plate target cells (e.g., Human Airway Smooth Muscle (HASM) cells or a cell line expressing β2-adrenergic receptors like HEK293) in appropriate multi-well plates.

-

Grow cells to a desired confluency (typically 80-90%).

-

-

Pre-treatment (Optional):

-

To isolate the effect of cAMP synthesis from its degradation, cells can be pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 15-30 minutes.

-

-

Agonist Stimulation:

-

Aspirate the culture medium and replace it with a serum-free medium or assay buffer containing various concentrations of this compound.

-

Incubate for a specified time course (e.g., from 1 minute to 60 minutes) at 37°C to capture the kinetics of cAMP production. A time point of 5-15 minutes is often used to capture the peak response.

-

-

Cell Lysis:

-

Terminate the stimulation by aspirating the medium and adding a lysis buffer provided with the cAMP assay kit. This step releases the intracellular contents, including cAMP.

-

-

cAMP Quantification:

-

Measure cAMP concentration in the cell lysates using a sensitive detection method. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.

-

HTRF Assay Principle: This is a competitive immunoassay. The cell lysate (containing unlabeled cAMP) is mixed with a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The unlabeled cAMP from the cells competes with the d2-labeled cAMP for binding to the antibody. When the labeled antibody and d2-cAMP are in close proximity, a FRET signal is generated. The signal is inversely proportional to the amount of cAMP in the sample.

-

A standard curve using known concentrations of cAMP is run in parallel to accurately quantify the amount of cAMP in the samples.

-

Experimental Workflow Visualization

The diagram below outlines a standard workflow for quantifying this compound-induced cAMP production.

Caption: Standard experimental workflow for cAMP measurement.

Regulation of the cAMP Signal

The cellular response to this compound is tightly controlled by mechanisms that both terminate and fine-tune the cAMP signal.

-

Phosphodiesterases (PDEs): These enzymes are crucial for signal termination. They hydrolyze cAMP to AMP, thus lowering intracellular cAMP levels and switching off the downstream signaling cascade. The PDE4 family is particularly important in airway smooth muscle. Inhibition of PDEs can potentiate and prolong the effects of β2-agonists.

-

Receptor Desensitization: Continuous or prolonged exposure to agonists like this compound leads to receptor desensitization, a feedback mechanism that prevents overstimulation. This process involves:

-

Phosphorylation: PKA and G-protein coupled receptor kinases (GRKs) phosphorylate the β2-adrenergic receptor.

-

β-Arrestin Binding: The phosphorylated receptor recruits β-arrestin proteins. This physically uncouples the receptor from the Gs protein, halting signal transduction, and can also promote receptor internalization.

-

Recent studies have also explored the concept of "biased signaling," where ligands can preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). Older β2-agonists like this compound show a minor bias towards G-protein activation.

References

- 1. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Isoetharine's Bronchodilator Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine is a short-acting, selective beta-2 (β2) adrenergic receptor agonist.[1] Historically, it has been used as a bronchodilator for the relief of symptoms associated with asthma, bronchitis, and emphysema.[2] As a catecholamine derivative, its primary therapeutic action is the relaxation of airway smooth muscle, leading to the dilation of bronchial passages.[2][3] This technical guide provides an in-depth overview of the in vitro methods used to characterize the bronchodilator properties of this compound, focusing on its mechanism of action, receptor binding, and functional potency.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its bronchodilatory effects by selectively binding to and activating β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[2] This interaction initiates a well-defined intracellular signaling cascade.

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change that activates the associated stimulatory G-protein, Gs. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the critical step leading to smooth muscle relaxation. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the inhibition of the contractile apparatus, resulting in bronchodilation.

Quantitative Pharmacological Data

The in vitro activity of this compound is quantified using several key parameters. Binding affinity (Ki) measures how tightly the drug binds to its receptor target. Functional potency (EC50) measures the concentration of the drug required to elicit a half-maximal response (e.g., relaxation of pre-contracted tissue).

While this compound is known to be a selective β2-agonist, specific Ki and EC50 values from standardized modern assays are not extensively reported in readily available literature. For comparative purposes, the following table presents typical data that would be generated for a β-agonist.

| Parameter | Receptor/Assay | Value | Description |

| Binding Affinity | |||

| pKi (-log Ki) | β1-Adrenergic Receptor | Data not available | Negative logarithm of the inhibitory constant. A higher value indicates greater binding affinity. |

| pKi (-log Ki) | β2-Adrenergic Receptor | Data not available | Negative logarithm of the inhibitory constant. A higher value indicates greater binding affinity. |

| Functional Potency | |||

| pEC50 (-log EC50) | Guinea Pig Tracheal Relaxation | Data not available | Negative logarithm of the half-maximal effective concentration for relaxing pre-contracted airway tissue. |

| Intrinsic Activity (α) | Guinea Pig Tracheal Relaxation | ~1.0 | Represents the maximal effect of the drug relative to a full agonist. |

Note: The lack of specific, cited values reflects the age of the compound and the proprietary nature of some historical drug development data. Researchers would need to determine these values experimentally using the protocols outlined below.

Key In Vitro Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a source rich in the target receptor (e.g., CHO cells stably expressing human β1 or β2 receptors, or guinea pig lung tissue).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.

-

Radioligand: Select a high-affinity radiolabeled antagonist for the β-adrenergic receptors, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol.

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase (AC) Activation Assay (Functional)

This assay measures the ability of this compound to stimulate the production of cAMP, the direct downstream product of receptor activation.

Methodology:

-

Cell Culture: Use cells expressing the β2-adrenergic receptor (e.g., human airway smooth muscle cells or a recombinant cell line).

-

Stimulation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

Isolated Tissue Contractility Assay (for Bronchodilator Potency)

This ex vivo assay provides a direct measure of the relaxant effect of this compound on airway smooth muscle. The guinea pig trachea is a classic and well-validated model for this purpose.

Methodology:

-

Tissue Isolation: Humanely euthanize a guinea pig and carefully excise the trachea. Place it in ice-cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Preparation: Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend each tracheal ring between two stainless steel hooks in a temperature-controlled (37°C) organ bath filled with Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-